molecular formula C19H17O3P B14620757 Diphenyl (4-methylphenyl)phosphonate CAS No. 60265-13-6

Diphenyl (4-methylphenyl)phosphonate

Cat. No.: B14620757
CAS No.: 60265-13-6
M. Wt: 324.3 g/mol
InChI Key: AHTVQWJLALXAMD-UHFFFAOYSA-N
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Description

Diphenyl (4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C₁₉H₁₇O₃P. It is a phosphonate ester, where the phosphorus atom is bonded to two phenyl groups and one 4-methylphenyl group. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl (4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with 4-methylphenol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired phosphonate ester .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can produce this compound in high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (4-methylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, diphenyl (4-methylphenyl)phosphonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organophosphorus compounds and is involved in various catalytic processes .

Biology and Medicine

The compound has applications in medicinal chemistry, particularly in the development of antiviral and antibacterial agents. Phosphonate derivatives are known for their biological activity and are used in the treatment of infections caused by multidrug-resistant pathogens .

Industry

In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of diphenyl (4-methylphenyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with them. The compound’s phosphonate group mimics the natural substrate of certain enzymes, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl (4-methylphenyl)phosphonate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and materials science .

Properties

CAS No.

60265-13-6

Molecular Formula

C19H17O3P

Molecular Weight

324.3 g/mol

IUPAC Name

1-diphenoxyphosphoryl-4-methylbenzene

InChI

InChI=1S/C19H17O3P/c1-16-12-14-19(15-13-16)23(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

AHTVQWJLALXAMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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